Dichloro(p-cymene)(triphenylphosphane)ruthenium(II)
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Overview
Description
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is an organometallic compound with the formula [Ru(C10H14)Cl2(C18H15P)]. It is a ruthenium complex that features a p-cymene ligand, two chloride ligands, and a triphenylphosphane ligand. This compound is known for its classic pseudo-tetrahedral piano-stool structure, which is common among arene ruthenium complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) can be synthesized by reacting dichloro(p-cymene)ruthenium(II) dimer with triphenylphosphane. The reaction typically takes place in an organic solvent such as dichloromethane under an inert atmosphere . The general reaction is as follows: [ [Ru(p-cymene)Cl_2]_2 + 2 PPh_3 \rightarrow 2 [Ru(p-cymene)Cl_2(PPh_3)] ]
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods. The process involves the use of ruthenium trichloride as a starting material, which is reacted with p-cymene and triphenylphosphane under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.
Oxidation and Reduction Reactions: The ruthenium center can participate in redox reactions, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and carbonyl compounds.
Oxidation and Reduction Reactions: Reagents such as hydrogen, carbon monoxide, and various oxidizing agents are used under specific conditions.
Major Products Formed
Substitution Products: Formation of new ruthenium complexes with different ligands.
Redox Products: Formation of ruthenium hydrides or carbonyl complexes.
Scientific Research Applications
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dichloro(p-cymene)(triphenylphosphane)ruthenium(II) involves its interaction with molecular targets such as DNA and proteins. The compound’s piano-stool structure allows it to bind to these targets, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): Another ruthenium complex with similar catalytic properties.
Dichloro(p-cymene)ruthenium(II) dimer: A precursor to dichloro(p-cymene)(triphenylphosphane)ruthenium(II) with similar structural features.
Uniqueness
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is unique due to its specific combination of ligands, which confer distinct reactivity and stability. The presence of the p-cymene ligand provides steric hindrance, influencing the compound’s reactivity compared to other ruthenium complexes .
Properties
IUPAC Name |
dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCNSVXDEFGLMT-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl4PRu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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